molecular formula C18H14FNO3S2 B2544161 2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1797299-53-6

2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No. B2544161
CAS RN: 1797299-53-6
M. Wt: 375.43
InChI Key: QGVVYJOVLBBQAW-UHFFFAOYSA-N
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Description

The compound "2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide" is a complex organic molecule that is not directly described in the provided papers. However, similar compounds with phenoxy and acetamide groups have been synthesized and studied for various applications, including as flavoring substances and in pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate phenol with a chloroacetamide derivative in the presence of a solvent such as N,N-dimethylformamide (DMF) and a base like potassium carbonate . For instance, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol under specific conditions . Similarly, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides used 3-fluoro-4-cyanophenol as a primary compound . These methods could potentially be adapted for the synthesis of the compound , with the appropriate thiophene derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) . For example, the structure of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was characterized by IR, MS, and 1H NMR . These techniques would be essential in confirming the structure of "2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide" after its synthesis.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives can vary widely depending on the functional groups present on the aromatic rings and the reaction conditions. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot has been reported, demonstrating the versatility of acetamide derivatives in synthetic chemistry . The compound may also undergo various chemical reactions, potentially including those involving the thiophene moiety, which would require further investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the aromatic rings and the overall molecular structure. While the specific properties of "2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide" are not provided, related compounds have been studied for their potential applications. For example, the safety of a flavoring substance from a similar chemical group was evaluated, and no adverse effects were observed at certain doses, indicating a favorable toxicological profile . The physical and chemical properties of the compound would need to be determined experimentally following its synthesis.

Scientific Research Applications

Photoreactions of Flutamide

Research on flutamide, a compound with some structural resemblance, demonstrates the investigation into its photoreactions in different solvents. This study highlights how the compound undergoes different photoreactions based on the solvent, with findings relevant to understanding the photochemical stability of similar compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Characterization of Novel Compounds

A study on the synthesis and characterization of novel acetamide derivatives using cyano and fluoro-phenoxy compounds as primary compounds showcases the chemical synthesis and structural analysis techniques applicable to similar chemical entities (Yang Man-li, 2008).

Antimicrobial Evaluation

Investigations into the antimicrobial evaluation of novel imines and thiazolidinones derived from chloro and methyl phenoxy acetohydrazide demonstrate the potential biological activities of these compounds. This research provides a foundation for the exploration of similar compounds in antimicrobial applications (Fuloria, Singh, Yar, & Ali, 2009).

Crystal Structure and Optical Properties

The synthesis, crystal structure, DFT calculations, and optical properties of orcinolic derivatives highlight the approach to understanding the physical and chemical properties of complex organic compounds. These studies are essential for developing applications in sensing and materials science (Wannalerse et al., 2022).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S2/c19-13-1-3-14(4-2-13)23-10-17(21)20-9-15-5-6-16(25-15)18(22)12-7-8-24-11-12/h1-8,11H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVVYJOVLBBQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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